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1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine - 1170294-71-9

1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Catalog Number: EVT-3352388
CAS Number: 1170294-71-9
Molecular Formula: C15H19F3N6
Molecular Weight: 340.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound belongs to a class of small molecules that inhibit specific biological pathways, making them candidates for drug development.

Source and Classification

This compound is classified as a pyrimidine derivative, featuring a piperidine moiety and a pyrazole ring. It is often explored in the context of poly(ADP-ribose) polymerase inhibitors, which play a significant role in cancer treatment by interfering with DNA repair mechanisms . Its structure suggests potential activity against various targets, including those involved in cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Synthesis of the Pyrimidine Component: This often involves nucleophilic substitution reactions or condensation reactions using trifluoromethyl-substituted precursors.
  3. Piperidine Integration: The final step usually includes coupling the piperidine moiety with the previously synthesized pyrazole and pyrimidine components through amide or amine bond formation.

These synthetic routes may utilize reagents such as triethylamine for base catalysis and coupling agents like HCTU to facilitate the formation of amide bonds .

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is C15_{15}H17_{17}F3_3N6_{6}. The compound features:

  • Pyrazole Ring: Contributing to its biological activity.
  • Pyrimidine Core: Substituted with trifluoromethyl groups which enhance lipophilicity and potentially increase binding affinity to target proteins.
  • Piperidine Structure: Provides flexibility and steric hindrance necessary for optimal interaction with biological targets.

The three-dimensional conformation of this compound can be analyzed using computational chemistry methods to predict its interaction with biological macromolecules.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of the aromatic systems.
  2. Hydrogen Bonding Interactions: The amino group can participate in hydrogen bonding, influencing solubility and interaction with biological targets.
  3. Deprotonation Reactions: The piperidine nitrogen can be deprotonated under basic conditions, altering its reactivity profile.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further testing .

Mechanism of Action

Process and Data

The mechanism of action for 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine primarily involves inhibition of poly(ADP-ribose) polymerase enzymes. These enzymes are crucial for DNA repair processes:

  1. Binding to Active Sites: The compound binds to the catalytic domain of poly(ADP-ribose) polymerase, preventing substrate access.
  2. Inhibition of DNA Repair: By blocking poly(ADP-ribose) polymerase activity, the compound leads to accumulation of DNA damage in cancer cells, promoting apoptosis.
  3. Selectivity for Cancer Cells: Its design allows preferential targeting of cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Molecular Weight: Approximately 339.33 g/mol.
  • Solubility: Solubility characteristics are influenced by the trifluoromethyl group; typically, compounds with such substituents exhibit increased solubility in organic solvents.

Chemical properties include:

  • Stability: The presence of multiple heterocycles may confer stability under physiological conditions.
  • Reactivity: The amino group makes it susceptible to acylation or alkylation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into these properties .

Applications

Scientific Uses

This compound holds potential applications in several fields:

  1. Cancer Therapy: As a poly(ADP-ribose) polymerase inhibitor, it may be used in treating cancers that exhibit DNA repair deficiencies.
  2. Drug Development: It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Biochemical Research: Used as a tool in studies investigating DNA repair mechanisms and cellular responses to genotoxic stress.
Introduction to 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine in Contemporary Drug Discovery

Structural Classification Within Pyrimidine-Piperidine Hybrid Scaffolds

This compound features a sophisticated hybrid architecture comprising three pharmacologically significant domains: a 1,5-dimethylpyrazole moiety, a trifluoromethyl-substituted pyrimidine core, and a 4-aminopiperidine system. The piperidine nitrogen connects directly to the pyrimidine C2 position, creating a constrained rotational bond that influences conformational flexibility. The trifluoromethyl group at pyrimidine C6 provides substantial electron-withdrawing character, enhancing heterocyclic π-π stacking capabilities with biological targets. This molecular framework positions the compound within the broader class of N-(pyrimidin-2-yl)piperidin-4-amines, which demonstrate privileged binding to ATP pockets in kinase targets due to their ability to mimic purine interactions [1] [6].

Table 1: Structural Components and Their Pharmacological Roles

Structural ElementKey PropertiesRole in Molecular Recognition
4-AminopiperidineBasic amine (pKa ~8.5), protonatable at physiological pHForms salt bridges with Asp/Glu residues
Trifluoromethyl-pyrimidineHigh electron-withdrawing capacity (σₘ = 0.43)Enhances membrane permeability and π-stacking
1,5-DimethylpyrazoleModerate lipophilicity (clogP ~1.2), steric bulkProvides hydrophobic pocket complementarity
Pyrimidine-piperidine linkageRestricted rotation (∼5 kcal/mol barrier)Pre-organizes conformation for target binding

Recent patent literature (WO2015067782A1) demonstrates that this scaffold permits extensive structural diversification at three positions: (1) the pyrazole N1 methyl group can be replaced by ethyl or cyclopropyl moieties; (2) the trifluoromethyl substituent accepts alternative halogenations (Cl, Br) or methyl groups; and (3) the piperidine C4 position tolerates diverse amine protections or carbonyl extensions while maintaining target affinity [4]. Computational models indicate the 4-aminopiperidine moiety adopts a chair conformation with equatorial amine orientation, minimizing 1,3-diaxial interactions and optimizing vector positioning for hydrogen bonding interactions in enzymatic binding pockets [6].

Therapeutic Relevance in Targeting GTPase and Kinase Signaling Pathways

The compound demonstrates dual-pathway engagement capabilities, exhibiting low micromolar inhibition (IC₅₀ = 0.8-2.3 µM) against both Ras-family GTPases and serine/threonine kinases in biochemical assays. Its mechanism involves competitive disruption of nucleotide binding pockets through: (1) the pyrimidine core's mimicry of guanine's purine system; (2) the 4-aminopiperidine's coordination of Mg²⁺ cofactors; and (3) the trifluoromethyl group's occupation of hydrophobic subpockets typically engaged by ribose moieties [3] [9]. Structural activity relationship (SAR) studies reveal that minor modifications dramatically alter target selectivity profiles:

Table 2: Selectivity Profile Modifications via Substituent Effects

Position ModifiedStructural ChangeEffect on Kinase/GTPase Selectivity
Piperidine C4-aminoMethylation (→ tertiary amine)10× decreased GTPase affinity; 3× increased Src kinase activity
Pyrazole C5-methylReplacement with ethylImproved K-Ras binding (ΔG = -1.8 kcal/mol) but reduced Raf-1 potency
Pyrimidine C6-trifluoromethylSubstitution with chlorideAbolished GTPase inhibition; retained CDK4/6 activity
Pyrazole N1-methylCyclopropyl replacementEnhanced selectivity index (GTPase vs. kinase >15-fold)

Notably, the compound's 3D electrostatic surface complements membrane-proximal catalytic domains in oncogenic signaling proteins. The trifluoromethyl group generates a strong dipole moment (4.2 D) that aligns with phosphate orientation in GTP/GDP, while the dimethylpyrazole moiety occupies allosteric pockets in activated kinase conformations. This dual targeting capability positions the compound as a promising chemical tool for disrupting crosstalk in MAPK and PI3K-AKT pathways, where compensatory signaling often limits single-target inhibitors [4] [9].

Research Gaps in Subfamily-Selective Inhibition Strategies

Despite its promising polypharmacology, significant challenges remain in achieving subtype-selective inhibition among closely related GTPase and kinase family members. Current biochemical data indicates less than 5-fold selectivity between K-Ras (Q61H) and H-Ras isoforms, attributable to >95% sequence identity in the nucleotide-binding pocket. Similarly, kinase inhibition profiles show broad activity across CDK (cyclin-dependent kinase), MAPK (mitogen-activated protein kinase), and PIM (proviral integration site for Moloney murine leukemia virus) families without substantial differentiation [3] [9]. Three critical research gaps merit attention:

  • Allosteric Pocket Exploitation: Crystallographic studies reveal conserved backbone interactions but divergent side-chain orientations in switch II regions among Ras isoforms. No current derivatives leverage the subtle differences (e.g., K-Ras D92 vs. H-Ras Q95) through tailored substituents [9].

  • Conformation-Specific Targeting: The compound exhibits 8-fold higher affinity for GTP-bound (active) versus GDP-bound (inactive) Ras, yet lacks selectivity for specific oncogenic mutants (G12D, G13C, Q61L). Molecular dynamics simulations suggest the dimethylpyrazole moiety insufficiently engages mutation-induced pocket remodeling [4].

  • Reversible Covalent Strategies: Unlike kinase inhibitors that target non-conserved cysteines (e.g., ibrutinib's C481 engagement), no derivatives incorporate electrophiles capable of forming reversible bonds with K-Ras G12C's mutant cysteine while sparing wild-type proteins [3].

Emerging strategies to address these gaps include biparatopic designs linking pyrimidine-piperidine cores to secondary allosteric binders (patent WO2015067782A1) and prodrug approaches exploiting differential phosphatase expression in tumor microenvironments. The compound's synthetic tractability permits systematic exploration of these strategies through parallel synthesis at the piperidine N1, C4-amino, and pyrazole C4 positions [4] [9].

Properties

CAS Number

1170294-71-9

Product Name

1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

IUPAC Name

1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

Molecular Formula

C15H19F3N6

Molecular Weight

340.35 g/mol

InChI

InChI=1S/C15H19F3N6/c1-9-11(8-20-23(9)2)12-7-13(15(16,17)18)22-14(21-12)24-5-3-10(19)4-6-24/h7-8,10H,3-6,19H2,1-2H3

InChI Key

FLWZPHLVLPXKMI-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F

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